Boc-L-homoserine

Catalog No.
S764287
CAS No.
41088-86-2
M.F
C9H17NO5
M. Wt
219.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-homoserine

CAS Number

41088-86-2

Product Name

Boc-L-homoserine

IUPAC Name

(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1

InChI Key

PZEMWPDUXBZKJN-LURJTMIESA-N

SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)O

Synonyms

N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine; (S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutanoic Acid; N-tert-Butoxycarbonyl-L-homoserine

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)O

Peptide Synthesis

Boc-L-homoserine serves as a valuable building block for the construction of peptides and proteins in the laboratory. Its significance lies in the presence of a "Boc protecting group" attached to its amino group (N-terminus). This protecting group temporarily shields the amino group from unwanted reactions during the peptide chain assembly process.

Once the desired peptide sequence is built, the Boc protecting group can be selectively removed under specific conditions, revealing the free amino group, which can then participate in further reactions or form the final peptide structure.

The specific advantages of using Boc-L-homoserine in peptide synthesis include:

  • Stereochemical purity: Boc-L-homoserine is commercially available in its L-enantiomeric form, ensuring the correct spatial orientation of the molecule within the synthesized peptide, crucial for its biological activity.
  • Compatibility with various coupling reagents: The Boc protecting group exhibits compatibility with a wide range of coupling reagents used in peptide synthesis, offering flexibility in choosing the most appropriate method for the specific peptide sequence being constructed.

Other Potential Applications

While peptide synthesis remains the primary application of Boc-L-homoserine in research, its unique chemical properties might hold potential for other areas of scientific exploration. These include:

  • Development of novel drug candidates: The incorporation of Boc-L-homoserine into small molecule drug candidates could potentially modulate their pharmacokinetic properties, such as improving their bioavailability or targeting specific tissues.
  • Investigating protein-protein interactions: Boc-L-homoserine, due to its structural similarity to other amino acids, could be used as a probe molecule to study protein-protein interactions involved in various biological processes.
  • Origin: Boc-L-homoserine is synthesized in a laboratory from L-homoserine [].
  • Significance: It serves as a protected form of L-homoserine, meaning a specific functional group (amino group in this case) is chemically masked to prevent unwanted reactions during organic synthesis. This allows for targeted modifications at other parts of the molecule [].

Molecular Structure Analysis

  • Boc-L-homoserine has the chemical formula C₉H₁₇NO₅ [].
  • Key features:
    • It contains a central carbon chain with a hydroxyl group (OH) on the fourth carbon [].
    • An amino group (NH₂) is present on the second carbon, but it's protected by a bulky tert-butoxycarbonyl group (Boc), denoted as Boc- [].
    • The structure resembles L-homoserine with the addition of the Boc protecting group.

Chemical Reactions Analysis

  • Synthesis: The specific method for synthesizing Boc-L-homoserine might involve various techniques depending on the manufacturer. However, it likely involves reacting L-homoserine with di-tert-butyl dicarbonate (Boc anhydride) to introduce the Boc protecting group [].
  • A relevant reaction involving Boc-L-homoserine is its deprotection. Treatment with acidic conditions removes the Boc group, revealing the free amino group of L-homoserine. This allows for further modifications in the target molecule [].

Physical And Chemical Properties Analysis

  • Data on specific properties like melting point, boiling point, and solubility for Boc-L-homoserine might not be readily available due to its use primarily as a research intermediate.
  • It's likely a white crystalline solid, similar to other protected amino acids [].
  • As a derivative of an amino acid, it's expected to be soluble in polar solvents like water and methanol but less soluble in non-polar solvents like hexane.

Mechanism of Action (Not Applicable)

Boc-L-homoserine itself doesn't have a direct biological effect. It functions as a protected form of L-homoserine used during organic synthesis to create more complex molecules with desired functionalities.

  • Boc-L-homoserine is likely to be a mild irritant, as with other organic compounds.
  • Standard laboratory safety practices like wearing gloves, eye protection, and working in a fume hood should be followed when handling it [].
  • Specific data on its toxicity or flammability is not readily available due to its limited commercial use.

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Wikipedia

N-Boc-L-Homoserine

Dates

Modify: 2023-08-15

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